molecular formula C8H3ClINO2 B13634796 5-Chloro-6-iodoindoline-2,3-dione

5-Chloro-6-iodoindoline-2,3-dione

Cat. No.: B13634796
M. Wt: 307.47 g/mol
InChI Key: RGAZHQNHAZYKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-iodoindoline-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound in organic chemistry. This compound is characterized by the presence of both chlorine and iodine atoms on the indoline ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-iodoindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method is the chlorination of indoline-2,3-dione followed by iodination. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and iodinating agents like iodine or potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-iodoindoline-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce various indoline derivatives .

Scientific Research Applications

5-Chloro-6-iodoindoline-2,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodoindoline-2,3-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindoline-2,3-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Iodoindoline-2,3-dione: Lacks the chlorine atom, which affects its chemical properties and reactivity.

    5-Bromo-6-iodoindoline-2,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.

Uniqueness

5-Chloro-6-iodoindoline-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H3ClINO2

Molecular Weight

307.47 g/mol

IUPAC Name

5-chloro-6-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

RGAZHQNHAZYKJL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)I)NC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.